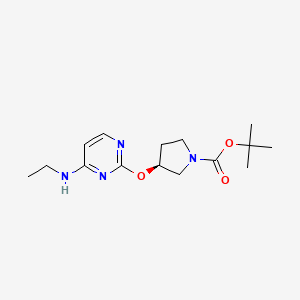

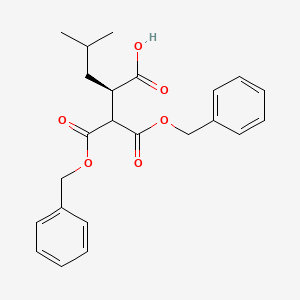

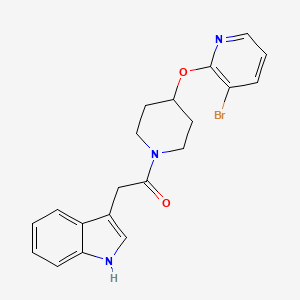

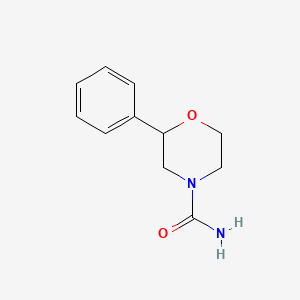

2-Phenylmorpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

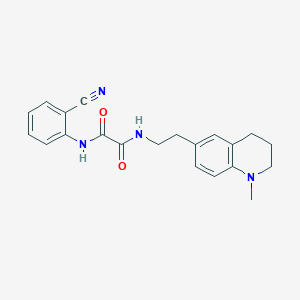

2-Phenylmorpholine-4-carboxamide is a chemical compound with the CAS Number: 2411220-54-5 . It has a molecular weight of 206.24 . The IUPAC name for this compound is 2-phenylmorpholine-4-carboxamide . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Phenylmorpholine-4-carboxamide is 1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) . The urea-type NC=ON moiety is planar to within 0.0002 (13) Å and is inclined to the phenyl ring by 42.88 (8) Å . The morpholine ring has a chair conformation .Physical And Chemical Properties Analysis

2-Phenylmorpholine-4-carboxamide is a powder that is stored at room temperature . Its molecular weight is 206.24 .Applications De Recherche Scientifique

Antitumor Agents

2-Phenylmorpholine-4-carboxamide derivatives have been studied for their potential as antitumor agents. Specifically, 2-phenylbenzimidazole-4-carboxamides, structurally similar to 2-phenylmorpholine-4-carboxamide, have been synthesized and evaluated for in vitro and in vivo antitumor activity. These compounds, as "minimal" DNA-intercalating agents, exhibit moderate levels of in vivo antileukemic effects and an interesting lack of cross-resistance to certain resistant cell lines, suggesting a unique mechanism of action possibly not related to topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on structurally related compounds, such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, has demonstrated their capacity to inhibit NF-kappaB and AP-1 transcription factors. Such compounds have been explored for improving potential oral bioavailability and their effects on gastrointestinal permeability (Palanki et al., 2000).

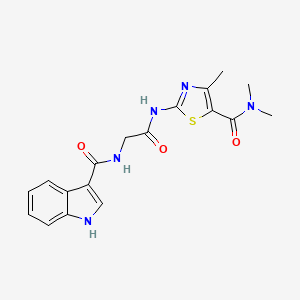

Synthesis of Thiazoles and Oxazoles

Research into the synthesis of 2-phenyl-4,5-substituted oxazoles and thiazoles, involving the functionalization of enamides, has been reported. These studies contribute to the field of organic chemistry and provide insights into the synthesis pathways and properties of compounds structurally related to 2-Phenylmorpholine-4-carboxamide (Kumar, Parameshwarappa, & Ila, 2013); (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Cobalt-Catalyzed Coupling

Studies involving cobalt-catalyzed coupling of Grignard reagents with benzamide and 2-phenylpyridine derivatives, closely related to the structure of 2-Phenylmorpholine-4-carboxamide, have been conducted. This research highlights the potential of cobalt-catalyzed reactions in organic synthesis and drug development (Chen, Ilies, Yoshikai, & Nakamura, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Phenylmorpholine-4-carboxamide are currently unknown. This compound is a derivative of amides, which are one of the most important and prolific functional groups found in biologically relevant molecules . .

Mode of Action

As an amide derivative, it may interact with various biological targets, but the specifics of these interactions and the resulting changes are currently unknown .

Pharmacokinetics

The compound is a powder at room temperature, suggesting it could be administered orally . .

Result of Action

Given its amide structure, it may have a range of potential effects, but specific outcomes depend on its precise targets and mode of action .

Propriétés

IUPAC Name |

2-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWIHNPPBQFQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylmorpholine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)